7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a hydroxy group at the 7th position, a methoxyphenyl group at the 3rd position, and a piperidinylmethyl group at the 8th position. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one can be achieved through a multi-step process involving the following key steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached via nucleophilic substitution reactions using piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or quinone derivative.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-4-one derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The piperidinylmethyl group enhances its solubility and bioavailability. The compound may exert its effects through the inhibition of key enzymes involved in inflammation and oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
7-hydroxycoumarin: Shares the hydroxy group at the 7th position but lacks the methoxyphenyl and piperidinylmethyl groups.
4-methoxychromen-4-one: Contains the methoxy group but lacks the hydroxy and piperidinylmethyl groups.
8-piperidinylmethylchromen-4-one: Contains the piperidinylmethyl group but lacks the hydroxy and methoxy groups.
Uniqueness
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is unique due to the combination of its functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of the hydroxy, methoxyphenyl, and piperidinylmethyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H27NO4 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one |
InChI |
InChI=1S/C24H27NO4/c1-15-6-4-5-13-25(15)14-20-21(26)12-11-19-23(27)22(16(2)29-24(19)20)17-7-9-18(28-3)10-8-17/h7-12,15,26H,4-6,13-14H2,1-3H3 |
InChI Key |
KDXRFPMCEZEUCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)OC)C)O |
Origin of Product |
United States |
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